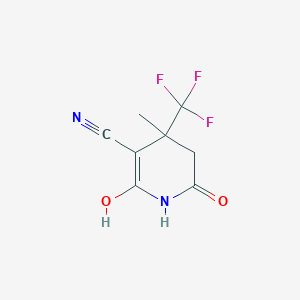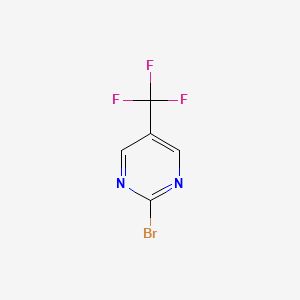
4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid
説明
4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid (CFSBA) is a highly versatile compound with a wide range of applications in scientific research, laboratory experiments, and other industrial applications. In particular, CFSBA has been extensively studied and utilized in the fields of medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Synthesis and Pharmacological Evaluation
4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid and related compounds have been used in the synthesis of various derivatives with potential pharmacological applications. For instance, a study by Bhat et al. (2016) demonstrated the use of similar compounds in synthesizing 1,3,4-oxadiazole derivatives. These derivatives were evaluated for their anti-convulsant and anti-inflammatory activities, showing significant biological activities supported by in silico molecular docking studies (Bhat et al., 2016).
Building Block in Solid-Phase Synthesis
Křupková et al. (2013) explored the use of a compound structurally similar to 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid in solid-phase synthesis. They found that 4-Chloro-2-fluoro-5-nitrobenzoic acid can serve as a multireactive building block in heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles (Křupková et al., 2013).
Supramolecular Structures in Organotin Complexes
Ma et al. (2005) synthesized new organotin complexes with 4-sulfanylbenzoic acid, a compound related to 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid. Their research revealed diverse supramolecular structures involving intermolecular interactions, highlighting the versatility of these compounds in creating complex molecular architectures (Ma et al., 2005).
Photo-degradation in Thiazole-Containing Compounds
Wu et al. (2007) investigated the photo-degradation behavior of thiazole-containing compounds, including those structurally similar to 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid. Their study provided insights into the degradation pathways and potential applications of these compounds in understanding photochemical reactions (Wu et al., 2007).
Safety and Hazards
特性
IUPAC Name |
4-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2S/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXSESXCUUOFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605961 | |
| Record name | 4-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid | |
CAS RN |
54435-14-2 | |
| Record name | 4-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)



![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

